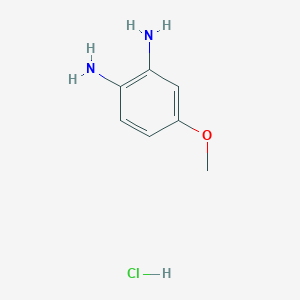
4-甲氧基苯-1,2-二胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
4-Methoxybenzene-1,2-diamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
4-Methoxybenzene-1,2-diamine hydrochloride, also known as 4-Methoxy-o-phenylenediamine hydrochloride , is an organic compound used as a reagent and catalyst in organic synthesis
Mode of Action
It is known to participate in reactions as an intramolecular hydrogen acceptor . It undergoes an acid-catalyzed reaction with glyoxal to form 4-methoxybenzene-1,2-diol .
Biochemical Pathways
It is used in the production of quinoxalines , which are heterocyclic compounds involved in various biological activities.
Pharmacokinetics
It is soluble in water, alcohols, and ketone solvents , which may influence its bioavailability.
Result of Action
Its reaction product, 4-methoxybenzene-1,2-diol, is formed through an acid-catalyzed reaction with glyoxal .
生化分析
Biochemical Properties
4-Methoxybenzene-1,2-diamine hydrochloride is an intramolecular hydrogen acceptor and undergoes an acid-catalyzed reaction with glyoxal to form 4-methoxybenzene-1,2-diol . This reaction mechanism has been observed in urine samples
Molecular Mechanism
The molecular mechanism of 4-Methoxybenzene-1,2-diamine hydrochloride involves its role as an intramolecular hydrogen acceptor. It undergoes an acid-catalyzed reaction with glyoxal to form 4-methoxybenzene-1,2-diol . This suggests that it may interact with biomolecules through hydrogen bonding, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known to be stable at room temperature , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Transport and Distribution
Given its solubility in water, alcohol, and ketone solvents , it may be transported and distributed via these mediums.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzene-1,2-diamine hydrochloride typically involves the reduction of 4-nitroanisole followed by diazotization and subsequent reduction . The reaction conditions often include the use of reducing agents such as iron powder or tin(II) chloride in the presence of hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of 4-Methoxybenzene-1,2-diamine hydrochloride may involve large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
4-Methoxybenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxalines.
Reduction: It can be reduced to form 4-methoxybenzene-1,2-diol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents.
Major Products Formed
Oxidation: Quinoxalines.
Reduction: 4-Methoxybenzene-1,2-diol.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
4-Methoxy-o-phenylenediamine: Similar in structure but without the hydrochloride component.
4-Methoxy-1,2-diaminobenzene: Another closely related compound.
2-Amino-4-methoxyaniline: Shares similar functional groups.
Uniqueness
4-Methoxybenzene-1,2-diamine hydrochloride is unique due to its specific reactivity and stability in various chemical reactions. Its ability to form stable intermediates makes it valuable in synthetic chemistry and industrial applications .
属性
IUPAC Name |
4-methoxybenzene-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,8-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVLWGZLJFQYGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59548-39-9 |
Source


|
| Record name | 1,2-Benzenediamine, 4-methoxy-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59548-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC62971 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

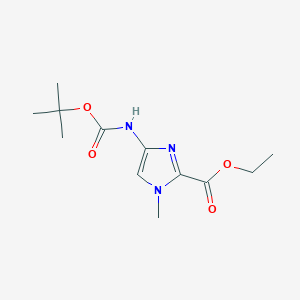
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B180412.png)


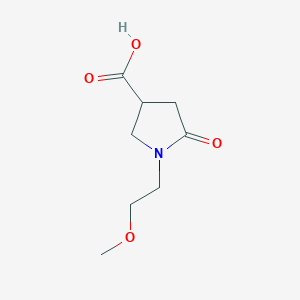




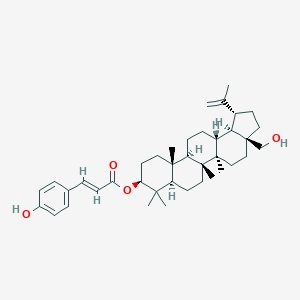
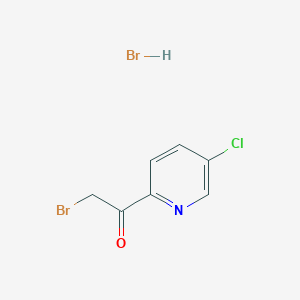
![Benzo[b]thiophene-4-carboxaldehyde](/img/structure/B180431.png)

